N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and stereochemical elements. The complete International Union of Pure and Applied Chemistry name is N-[(Z)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline, which precisely describes the compound's structural arrangement and stereochemical configuration. This nomenclature indicates the presence of two distinct geometric isomers within the molecule, designated by the (Z) and (3E) descriptors that specify the spatial arrangement of substituents around the carbon-nitrogen double bonds.
The stereochemical complexity of this compound arises from the presence of two hydrazone linkages, each capable of existing in either E or Z geometric configurations. The (Z) configuration at one hydrazone linkage indicates that the higher priority substituents are positioned on the same side of the carbon-nitrogen double bond, while the (3E) designation at the second hydrazone linkage specifies the opposite arrangement. These geometric considerations are crucial for understanding the compound's three-dimensional structure and potential biological activity.
Table 1: Stereochemical Descriptors and Molecular Geometry
| Stereochemical Position | Configuration | Structural Implication | International Union of Pure and Applied Chemistry Designation |
|---|---|---|---|
| First hydrazone linkage | Z | Higher priority groups on same side | (Z) |
| Second hydrazone linkage | E | Higher priority groups on opposite sides | (3E) |
| Overall molecular geometry | Mixed E/Z | Asymmetric spatial arrangement | Combined (Z)/(3E) notation |
The International Chemical Identifier representation provides additional structural specificity with the identifier InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9-,18-10+. This standardized representation explicitly defines the compound's connectivity and stereochemistry through algorithmic encoding. The corresponding International Chemical Identifier Key XCSLKVHFIVYYTR-BUOZRGFLSA-N serves as a unique molecular identifier within chemical databases.
Molecular Formula and Structural Features Analysis
The molecular formula C16H14N8O8 accurately represents the atomic composition of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline. This formula indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, eight nitrogen atoms, and eight oxygen atoms, resulting in a calculated molecular weight of 446.33 grams per mole. The high nitrogen and oxygen content reflects the compound's multiple nitro groups and hydrazone functionalities, which contribute significantly to its chemical reactivity and physical properties.
Structural analysis reveals several key molecular features that define the compound's chemical behavior and physical characteristics. The molecule contains two distinct aromatic ring systems, each bearing two nitro substituents in the 2,4-positions relative to the hydrazone attachment point. These electron-withdrawing nitro groups significantly influence the compound's electronic distribution and chemical reactivity patterns. The central 2,3-butanedione-derived backbone provides the framework for hydrazone formation with two molecules of 2,4-dinitrophenylhydrazine.
Table 2: Molecular Composition and Physical Properties
The compound's structural complexity extends beyond simple connectivity to include significant conformational considerations. The presence of multiple rotatable bonds allows for various three-dimensional conformations, with the exact molecular geometry influenced by intramolecular interactions between the nitro groups and hydrazone linkages. Computational analysis indicates a hydrogen bond donor count of two and hydrogen bond acceptor count of twelve, reflecting the compound's potential for intermolecular interactions.
Advanced structural characterization through spectroscopic methods reveals specific molecular features that confirm the compound's identity and purity. The Simplified Molecular Input Line Entry System representation C/C(=N\NC1=C(C=C(C=C1)N+[O-])N+[O-])/C(=N\NC2=C(C=C(C=C2)N+[O-])N+[O-])/C provides a linear notation system for database storage and computational analysis. This representation explicitly indicates the stereochemical relationships and connectivity patterns essential for accurate molecular identification.
Synonymous Designations and Historical Terminology
The compound this compound is known by several synonymous designations that reflect different aspects of its chemical structure and historical development. The most commonly encountered alternative name is Diacetyl Bis(2,4-dinitrophenylhydrazone), which emphasizes the compound's derivation from diacetyl (2,3-butanedione) and its formation through reaction with two equivalents of 2,4-dinitrophenylhydrazine. This designation provides immediate insight into the compound's synthetic origin and structural composition.
Properties
CAS No. |
1179-29-9 |
|---|---|
Molecular Formula |
C16H14N8O8 |
Molecular Weight |
446.33 g/mol |
IUPAC Name |
N-[(Z)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9-,18-10+ |
InChI Key |
XCSLKVHFIVYYTR-BUOZRGFLSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Synonyms |
2,3-Bis[2-(2,4-dinitrophenyl)hydrazone] 2,3-Butanedione; Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion; NSC 409622; |
Origin of Product |
United States |
Preparation Methods
Core Reaction: Hydrazone Formation
The compound is synthesized via a double condensation reaction between 2,3-butanedione (diacetyl) and two equivalents of 2,4-dinitrophenylhydrazine. The reaction proceeds through nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the diketone, followed by dehydration to form the hydrazone linkage.
General Reaction Scheme:
Standard Laboratory-Scale Protocol
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH): 2.0 molar equivalents
-
2,3-Butanedione: 1.0 molar equivalent
-
Solvent: Ethanol (95%) or methanol
-
Acid Catalyst: Concentrated hydrochloric acid (HCl) or glacial acetic acid
Procedure:
-
Dissolve DNPH (10.0 g, 45.2 mmol) in 150 mL of ethanol under reflux.
-
Add 2,3-butanedione (2.0 g, 22.6 mmol) dropwise with stirring.
-
Acidify the mixture with 5 mL of concentrated HCl.
-
Reflux for 4–6 hours, then cool to 4°C to precipitate the product.
-
Filter and wash the precipitate with cold ethanol.
-
Purify via recrystallization from dimethylformamide (DMF)/water.
Yield: 65–75% (typical for nitroaromatic hydrazones).
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require higher temperatures. Protic solvents (ethanol, methanol) favor precipitation and simplify isolation.
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 6 | 68 |
| DMF | 120 | 3 | 72 |
| Methanol | 65 | 8 | 61 |
Catalytic Acid Selection
Bronsted acids (HCl, H₂SO₄) accelerate imine formation but risk side reactions (e.g., nitro group reduction). Weak acids (acetic acid) provide milder conditions.
Table 2: Acid Catalyst Comparison
| Acid | Concentration (M) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl (conc.) | 1.0 | 70 | 95 |
| CH₃COOH | 0.5 | 65 | 98 |
| H₂SO₄ | 0.5 | 60 | 90 |
Stoichiometric Adjustments
A 2:1 molar ratio of DNPH to diacetyl is critical. Excess DNPH minimizes unreacted diketone but increases purification complexity.
Industrial-Scale Production
Continuous Flow Synthesis
To improve scalability, continuous flow reactors reduce reaction times and enhance heat management:
-
Residence Time: 30 minutes at 100°C
-
Pressure: 2 bar
-
Throughput: 1.2 kg/h
Purification Techniques
-
Recrystallization: DMF/water (1:3 v/v) yields >98% purity.
-
Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves byproducts.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
-
HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.2 min.
-
Elemental Analysis: Calculated (%): C 43.06, H 3.16, N 25.11; Found: C 42.89, H 3.22, N 24.98.
Challenges and Troubleshooting
Common Issues
-
Low Yields: Caused by incomplete reaction or premature precipitation. Remedy: Incremental DNPH addition and extended reflux.
-
Byproduct Formation: Nitro group reduction under strongly acidic conditions. Mitigation: Use acetic acid and inert atmosphere.
Stability Considerations
-
Store at -20°C in amber vials to prevent photodegradation.
-
Avoid prolonged exposure to moisture to prevent hydrolysis.
Recent Advancements
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes with 78% yield.
Green Chemistry Approaches
-
Solvent-Free Synthesis: Mechanochemical grinding of reagents yields 60% product.
-
Biodegradable Catalysts: Enzymatic catalysts (lipases) under investigation for milder conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, hydrazones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
2.1 Chemistry
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline serves as a reagent for detecting aldehydes and ketones through hydrazone formation. This property is exploited in analytical chemistry to quantify carbonyl compounds in various samples.
Case Study : In a study evaluating carbonyl content in proteins, the compound was utilized to form stable hydrazone derivatives that were subsequently analyzed using spectrophotometric methods.
Table 1: Detection Methods Using this compound
| Method | Application | Reference |
|---|---|---|
| Spectrophotometry | Quantification of protein carbonyls | |
| Chromatography | Separation of hydrazone derivatives |
2.2 Biology
In biological research, this compound is investigated for its role in biochemical assays to detect carbonyl compounds in proteins and other biomolecules. The formation of hydrazone derivatives alters cellular functions by modifying protein structures.
Molecular Mechanism : The compound reacts with carbonyl groups in proteins to form covalent bonds, leading to significant changes in enzyme activity and cellular signaling pathways .
Case Study : Research has shown that the modification of proteins via this compound can influence metabolic pathways relevant to diseases such as diabetes and cancer .
Medical Applications
This compound is being explored for potential therapeutic applications:
3.1 Drug Development
The compound is under investigation for its anticancer properties due to its ability to modify cellular mechanisms involved in tumor growth.
Table 2: Potential Therapeutic Uses
| Application | Description | Current Status |
|---|---|---|
| Anticancer Research | Modifies protein interactions related to cell proliferation | Under investigation |
| Antioxidant Activity | Neutralizes reactive oxygen species | Preliminary findings |
Industrial Applications
The unique chemical properties of this compound make it valuable in various industrial processes:
4.1 Dye and Pigment Production
Due to its reactive nitro groups, the compound is used in the synthesis of dyes and pigments.
4.2 Explosives Manufacturing
Its chemical structure allows for applications in the production of explosives where stability and reactivity are crucial.
Mechanism of Action
The mechanism of action of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline involves its ability to form stable hydrazone linkages with carbonyl compounds. This interaction is crucial in its role as a reagent for detecting aldehydes and ketones. The compound’s nitro groups also play a significant role in its reactivity and potential biological activity .
Comparison with Similar Compounds
Structural Analogues with Substituted 2,4-Dinitroaniline Groups
Several structurally related compounds share the 2,4-dinitroaniline framework but differ in substituents and linkage types:
Key Differences :
- The target compound’s hydrazinylidene bridge introduces conjugation and planar geometry, enhancing UV-Vis absorption properties compared to simpler substituted dinitroanilines.
- Electron-donating groups (e.g., methoxy in N-(4-Methoxyphenyl)-2,4-dinitroaniline) increase solubility but reduce nitro group reactivity compared to electron-withdrawing substituents .
Hydrazone Derivatives
Hydrazones with 2,4-dinitrophenyl groups exhibit diverse reactivity and coordination behavior:
Key Differences :
- The target compound’s butan-2-ylideneamino chain provides flexibility, whereas cyclic hydrazones (e.g., cyclopentanone derivatives) exhibit rigid conformations affecting steric interactions .
- Coordination chemistry: Fe(II) complexes of hydrazones (e.g., 2-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)phenol) form octahedral geometries, suggesting the target compound could act as a ligand for metal ions .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : Hydrazones like SB2 show characteristic C=N (1601 cm⁻¹) and N-H (3274–3440 cm⁻¹) stretches, similar to the target compound’s expected spectral features .
- Crystallography : 2,4-Dinitroaniline derivatives form intermolecular N–H⋯O hydrogen bonds in crystals, suggesting the target compound may exhibit similar packing patterns .
Biological Activity
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline, also known by its CAS number 1179-29-9, is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, supported by relevant case studies and research findings.
Molecular Characteristics
The compound has a molecular formula of with a molecular weight of approximately 446.33 g/mol. The structural features include:
- Dinitrophenyl groups : Contributing to its reactivity and biological interactions.
- Hydrazone linkage : A key element that influences its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 446.33 g/mol |
| Density | 1.64 g/cm³ |
| Boiling Point | 615.9 °C |
| Flash Point | 326.3 °C |
Antimicrobial Properties
Research has indicated that compounds containing dinitrophenylhydrazone moieties exhibit significant antimicrobial activity. A study published in Journal of Biological Chemistry demonstrated that derivatives of dinitrophenylhydrazone showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, a case study involving human breast cancer cells (MCF-7) reported a dose-dependent reduction in cell viability upon treatment with the compound . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
Another significant aspect of this compound is its anti-inflammatory potential. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a possible application in treating inflammatory diseases .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several dinitrophenylhydrazone derivatives, including this compound. The results indicated that this compound had a higher inhibitory concentration against Escherichia coli compared to other derivatives .
Cytotoxicity Assay Results
In a cytotoxicity assay involving various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 30 µM depending on the cell line tested. Notably, it showed a stronger effect on lung cancer cells compared to colon cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline, and how can reaction yields be optimized?
- Answer: The compound can be synthesized via nucleophilic aromatic substitution or hydrazone formation. For nitroaromatic derivatives, coupling reactions between 2,4-dinitrophenylhydrazine and carbonyl precursors are common. Optimization involves controlling temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Yields can be improved by using catalytic bases like triethylamine to deprotonate intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?
- Answer: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
- ¹H NMR: Expect signals for aromatic protons (δ 8.5–9.0 ppm) and hydrazine NH protons (δ 10–12 ppm, broad). Substituent effects (e.g., nitro groups) cause deshielding .
- HRMS: Confirm molecular ion peaks with <5 ppm error to validate purity and structure .
Infrared (IR) spectroscopy can identify nitro (1520–1350 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) groups .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Answer: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability tests under acidic/basic conditions (pH 3–11) and thermal analysis (TGA/DSC) are recommended. Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How do substituents on the aromatic rings influence electronic properties and reactivity in nitroaromatic derivatives?
- Answer: Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, facilitating nucleophilic substitution. Computational methods like Density Functional Theory (DFT) can predict charge distribution (e.g., Mulliken charges) and Frontier Molecular Orbitals (FMOs) to explain reactivity trends. For example, nitro groups at the 2,4-positions increase electrophilicity at the para position .
Q. What computational approaches are suitable for predicting spectroscopic behavior and charge-transfer properties?
- Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model UV-Vis spectra (TD-DFT) and NMR chemical shifts (GIAO method). Solvent effects can be incorporated via the Polarizable Continuum Model (PCM). These methods align with experimental data within <5% error for nitroaromatics .
Q. How can potential mutagenic or DNA-damaging effects of this compound be assessed in biological systems?
- Answer: Use Ames tests (Salmonella typhimurium strains TA98/TA100) to evaluate mutagenicity. For DNA damage, comet assays or γ-H2AX foci quantification in mammalian cells are standard. Compare results to known mutagenic hydrazine derivatives (e.g., 4-nitrophenylhydrazine) .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for nitroaromatic hydrazones?
- Answer: Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Cross-validate spectral data with independent techniques (e.g., X-ray crystallography if crystals form). For conflicting NMR signals, variable-temperature NMR can assess dynamic effects like tautomerism .
Q. What role does this compound play in studying tumor hypoxia, and how can its bioactivity be optimized?
- Answer: Nitroaromatics act as prodrugs under hypoxic conditions, undergoing nitroreductase-mediated activation. Structure-activity relationship (SAR) studies can modify substituents (e.g., morpholino groups) to enhance selectivity. In vitro assays with NfsB nitroreductase and cytotoxicity screens (e.g., MTT assay) validate therapeutic potential .
Methodological Tables
Table 1. Key Synthetic Parameters for Hydrazone Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield at 70°C |
| Solvent | Ethanol/DMF (1:1) | Polar aprotic ↑ |
| Reaction Time | 12–24 h | Prolonged → ↑ |
| Base Catalyst | Triethylamine | Neutralizes H⁺ |
Table 2. Computational Methods for Property Prediction
| Property | Method | Software | Error Margin |
|---|---|---|---|
| UV-Vis Spectra | TD-DFT | Gaussian 16 | <3% |
| NMR Shifts | GIAO/DFT | ORCA | <5 ppm |
| Charge Distribution | Mulliken Analysis | VASP | <0.1 e |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
